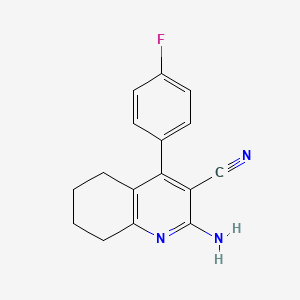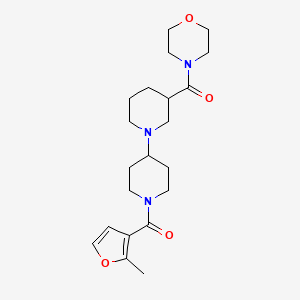
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule that belongs to the class of piperidine derivatives. The chemical structure of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is shown below:
作用機序
The mechanism of action of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor activities, as well as antiviral and neuroprotective effects. In addition, this compound has been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its relatively low cost and ease of synthesis. In addition, this compound has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action and to identify its molecular targets in the body. In addition, further studies are needed to evaluate its safety and toxicity in vivo, as well as its potential for use in clinical trials.
合成法
The synthesis of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been reported in the literature. The most commonly used method involves the reaction of 1,4-bis(4-piperidyl)piperazine with 2-methyl-3-furoyl chloride and morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps.
科学的研究の応用
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[1-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-16-19(6-12-28-16)21(26)22-8-4-18(5-9-22)24-7-2-3-17(15-24)20(25)23-10-13-27-14-11-23/h6,12,17-18H,2-5,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJRBWHVCLEXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
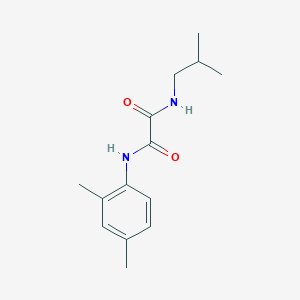
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)
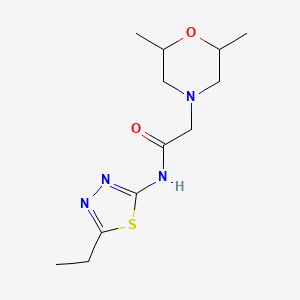
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
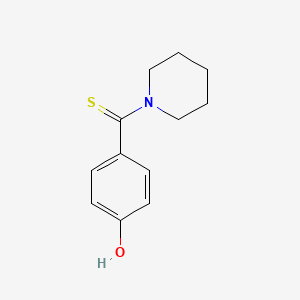
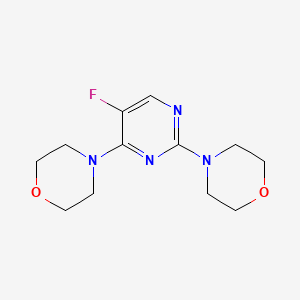
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)
